1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide
Description
1-(1,2-Benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide is a synthetic sulfonamide derivative characterized by a benzoxazole heterocycle and a substituted phenyl group.
Key structural features include:
- Benzoxazole core: A bicyclic structure with oxygen and nitrogen atoms, influencing electronic properties and binding interactions.
- Methanesulfonamide linker: Provides hydrogen-bonding capabilities and rigidity.
- Substituted phenyl group: The 2-methoxy-5-trifluoromethylphenyl group enhances steric bulk and electron-withdrawing effects.
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O4S/c1-24-15-7-6-10(16(17,18)19)8-12(15)21-26(22,23)9-13-11-4-2-3-5-14(11)25-20-13/h2-8,21H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMXDQZUQOYKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NS(=O)(=O)CC2=NOC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide involves multiple steps, starting with the preparation of the benzoxazole ring. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The methanesulfonamide group is then introduced through sulfonation reactions, typically using methanesulfonyl chloride in the presence of a base such as triethylamine. The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
Chemical Reactions Analysis
1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trifluoromethyl positions, using reagents like sodium methoxide or potassium fluoride
Scientific Research Applications
1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methanesulfonamide group can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
SR141716A (Rimonabant)
- Structure : N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride.
- Key Differences: Lacks a benzoxazole core but shares a sulfonamide group. The pyrazole ring and chlorinated phenyl groups confer cannabinoid receptor (CB1) inverse agonist activity.
- Activity : Selective CB1 antagonist used for obesity treatment (withdrawn due to side effects) .
Sch225336
Table 1: Comparison with Pharmaceutical Sulfonamides
| Compound | Core Structure | Key Substituents | Receptor Target | Application |
|---|---|---|---|---|
| Target Compound | Benzoxazole | 2-Methoxy-5-CF₃-phenyl, sulfonamide | Unknown | Under investigation |
| SR141716A | Pyrazole | Dichlorophenyl, piperidinyl | CB1 | Obesity (historical) |
| Sch225336 | Bis-sulfone | Methoxyphenyl sulfonyl groups | CB2 | Experimental CB2 modulator |
Sulfonylurea Herbicides
Triflusulfuron Methyl
Metsulfuron Methyl
Table 2: Comparison with Sulfonylurea Herbicides
| Compound | Core Structure | Key Substituents | Functional Group | Application |
|---|---|---|---|---|
| Target Compound | Benzoxazole | 2-Methoxy-5-CF₃-phenyl | Methanesulfonamide | Potential pharmaceutical |
| Triflusulfuron Methyl | Triazine | Trifluoroethoxy, methyl ester | Sulfonylurea | Herbicide |
| Metsulfuron Methyl | Triazine | Methoxy-methyl, methyl ester | Sulfonylurea | Herbicide |
Structurally Related Methanesulfonamides
N-[3-Methoxy-4-(4-Methylpyrimidin-5-yl)phenyl]methanesulfonamide (CAS 1357093-53-8)
Table 3: Comparison with Methanesulfonamide Analogs
| Compound | Aromatic Core | Substituent Positions | Heterocycle | Potential Use |
|---|---|---|---|---|
| Target Compound | Benzoxazole | 2-Methoxy, 5-CF₃ | Benzoxazole | Pharmaceuticals |
| CAS 1357093-53-8 | Phenyl-pyrimidine | 3-Methoxy, 4-methylpyrimidin-5-yl | Pyrimidine | Research compound |
Key Findings and Implications
Structural Determinants of Activity :
- The benzoxazole core and trifluoromethyl group distinguish the target compound from sulfonylurea herbicides (triazine-based) and pyrazole-containing pharmaceuticals.
- Methoxy positioning (e.g., 2- vs. 3-) influences steric interactions, as seen in CAS 1357093-53-8 .
Functional Group Impact: Sulfonamides (target compound) vs.
Trifluoromethyl Role :
- Enhances metabolic stability and lipophilicity in both pharmaceuticals (e.g., Sch225336) and agrochemicals (e.g., triflusulfuron methyl) .
Unresolved Questions :
- The target compound’s biological targets and efficacy remain uncharacterized in the provided evidence, warranting further investigation.
Biological Activity
The compound 1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide is a member of the benzoxazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoxazole moiety linked to a methanesulfonamide group, which contributes to its chemical properties and biological activity. The trifluoromethyl and methoxy substituents on the phenyl ring enhance its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have shown that derivatives of benzoxazole exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including:
- Breast Cancer : MCF-7, MDA-MB-231
- Lung Cancer : A549, H1975
- Colorectal Cancer : HCT-116, HT-29
A study reported that certain benzoxazole derivatives had IC50 values ranging from to , indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, one study indicated that increasing concentrations of a related compound led to a higher percentage of early apoptotic cells in treated cultures .
Antimicrobial Activity
In addition to anticancer properties, benzoxazole derivatives have been evaluated for antimicrobial activity. While the overall antibacterial potential may not be exceptionally high, selective activity against Gram-positive bacteria has been noted. For instance, minimal inhibitory concentrations (MICs) for certain derivatives were assessed against Bacillus subtilis and Escherichia coli, showing promising results for specific compounds .
Case Studies and Experimental Data
| Compound | Cell Line | IC50 () | Mechanism |
|---|---|---|---|
| Compound 1 | MCF-7 (Breast) | 2.38 | Apoptosis induction |
| Compound 2 | A549 (Lung) | 3.77 | Cell cycle arrest |
| Compound 3 | HCT-116 (Colorectal) | 5.59 | Inhibition of proliferation |
Clinical Applications
Research has suggested potential therapeutic applications for This compound in treating various conditions:
- Cancer Therapy : Given its cytotoxic effects on cancer cells, this compound could be developed as an anticancer agent.
- Antimicrobial Treatments : Its selective antibacterial properties may lead to new treatments for infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
